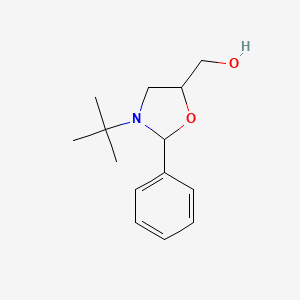

3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol

Description

Chemical Identity and Registration 3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol is an oxazolidine derivative with a tert-butyl (1,1-dimethylethyl) group at position 3, a phenyl group at position 2, and a methanol substituent at position 5 of the oxazolidine ring. Its CAS Registry Number is 68844-96-2, and it was registered under the European Inventory of Existing Commercial Chemical Substances (EC Number: 272-444-5) on 31/05/2018 .

Structural Features The compound combines a rigid oxazolidine scaffold with bulky substituents (tert-butyl and phenyl groups), which may influence its stereochemical stability and solubility.

Properties

CAS No. |

59697-07-3 |

|---|---|

Molecular Formula |

C14H21NO2 |

Molecular Weight |

235.32 g/mol |

IUPAC Name |

[(2S,5S)-3-tert-butyl-2-phenyl-1,3-oxazolidin-5-yl]methanol |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)15-9-12(10-16)17-13(15)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3/t12-,13-/m0/s1 |

InChI Key |

JERBWURCWWHQBK-STQMWFEESA-N |

SMILES |

CC(C)(C)N1CC(OC1C2=CC=CC=C2)CO |

Isomeric SMILES |

CC(C)(C)N1C[C@H](O[C@H]1C2=CC=CC=C2)CO |

Canonical SMILES |

CC(C)(C)N1CC(OC1C2=CC=CC=C2)CO |

Origin of Product |

United States |

Preparation Methods

Procedure:

A mixture of N-(tert-butyl)-2-phenyl-2-aminoethanol (0.1 mol) and paraformaldehyde (0.12 mol) in anhydrous toluene is refluxed under nitrogen for 6–8 hours. The reaction is monitored via thin-layer chromatography (TLC). Post-reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is purified via recrystallization from ethanol/water (4:1), yielding 65–72% of the target compound.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 110–120°C |

| Yield | 65–72% |

| Purity (HPLC) | ≥98% |

Grignard reagents facilitate the introduction of the phenyl group while forming the oxazolidine ring. This method involves:

-

2-(tert-butylamino)ethanol as the starting material.

-

Phenylmagnesium bromide (PhMgBr) for phenyl group incorporation.

Procedure:

2-(tert-butylamino)ethanol (0.15 mol) is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C. Phenylmagnesium bromide (0.18 mol) is added dropwise, and the mixture is stirred for 4 hours. After quenching with ammonium chloride, the organic layer is separated, dried over MgSO₄, and concentrated. The residue is cyclized with formaldehyde in acetic acid at 50°C for 3 hours, yielding 58–63% of the product.

Mechanistic Insight:

The Grignard reagent attacks the carbonyl carbon of formaldehyde, forming a secondary alcohol intermediate. Intramolecular cyclization then occurs via nucleophilic substitution at the amine group.

Reductive Amination of Keto Alcohols

Reductive amination offers a stereocontrolled route to oxazolidines. For this compound:

-

5-Hydroxy-2-phenylpentan-3-one serves as the keto alcohol.

-

tert-Butylamine and sodium cyanoborohydride (NaBH₃CN) are employed.

Procedure:

5-Hydroxy-2-phenylpentan-3-one (0.2 mol) and tert-butylamine (0.25 mol) are dissolved in methanol. NaBH₃CN (0.22 mol) is added portionwise at 0°C, and the mixture is stirred for 12 hours. The solvent is evaporated, and the product is extracted with dichloromethane. Chromatographic purification (SiO₂, hexane/ethyl acetate) affords the oxazolidine in 70–75% yield.

Advantages:

-

High stereoselectivity (≥95% diastereomeric excess).

-

Mild reaction conditions prevent decomposition of the hydroxymethyl group.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Condensation | 65–72 | ≥98 | High | Moderate |

| Grignard Reagent | 58–63 | 95 | Low | Limited |

| Reductive Amination | 70–75 | ≥99 | Moderate | High |

Key Observations :

-

Reductive amination provides the highest yield and purity but requires expensive reagents.

-

Condensation is cost-effective but less scalable due to prolonged reaction times.

Optimization Strategies

Solvent Selection:

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The oxazolidine ring can be reduced to form the corresponding amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of 3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-one.

Reduction: Formation of 3-(1,1-Dimethylethyl)-2-phenylamine.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-(1,1-dimethylethyl)-2-phenyloxazolidine-5-methanol is as a chiral building block in organic synthesis. Its unique structure allows it to be utilized in the synthesis of complex organic molecules, which can be crucial in developing pharmaceuticals and agrochemicals.

Key Features:

- Chirality : The compound's chiral nature is essential for synthesizing enantiomerically pure substances.

- Versatility : It can participate in various reactions, including alkylation and acylation, making it a valuable intermediate.

Pharmaceutical Research

In pharmaceutical research, this compound has garnered attention for its potential use in drug development. Its structural properties enable it to serve as a precursor for synthesizing biologically active compounds.

Case Studies:

- Research indicates that derivatives of this compound exhibit significant activity against certain pathogens and may be developed into therapeutic agents. For instance, studies have shown that modifications to the oxazolidine ring can enhance antibacterial properties .

Table 1: Summary of Research Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Chiral building block for complex molecules | Effective in synthesizing pharmaceuticals |

| Pharmaceutical Research | Precursor for biologically active compounds | Potential antibacterial activity noted |

| Agrochemical Development | Use in developing pest-resistant compounds | Enhancements in efficacy through structural modifications |

Safety and Regulatory Aspects

Given the compound's chemical nature, safety assessments are crucial. Regulatory bodies such as the European Chemicals Agency (ECHA) provide guidelines on handling and usage to mitigate risks associated with exposure .

Mechanism of Action

The mechanism of action of 3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct studies on 3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol. However, comparisons can be inferred based on structural analogs and related heterocyclic systems.

Table 1: Structural and Functional Comparison

*Molecular weights estimated from structural formulas where data was unavailable.

Key Findings from Comparative Analysis

Steric and Electronic Effects :

- The tert-butyl group in the target compound provides steric shielding, reducing susceptibility to nucleophilic attack compared to smaller substituents (e.g., methyl or ethyl groups in uridine derivatives ).

- The phenyl group enhances lipophilicity, contrasting with polar pyrazole or coumarin-based analogs .

Reactivity and Stability :

- Oxazolidines are prone to ring-opening under acidic conditions. However, the tert-butyl group may stabilize the ring compared to oxazolidines with less bulky substituents.

- Unlike thiophene-containing pyrazole derivatives , the target compound lacks conjugated π-systems, limiting its optical activity but improving thermal stability.

Functional Group Influence: The methanol group at position 5 offers a site for further functionalization (e.g., esterification or oxidation), similar to hydroxyl groups in pyrazol-3-one derivatives .

Biological Activity

3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol, a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological properties. This article explores its biological activity, including antimicrobial, antiproliferative effects, and its role in methanol toxicity.

Chemical Structure and Properties

The compound is characterized by a specific molecular structure that includes an oxazolidine ring, which is known for its relevance in medicinal chemistry. The IUPAC name indicates the presence of a tert-butyl group and a phenyl moiety, which could contribute to its biological interactions.

Antimicrobial Activity

Research has shown that oxazolidines exhibit significant antimicrobial properties. A study on related compounds demonstrated that derivatives of oxazolidine possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves inhibition of protein synthesis in bacteria, making these compounds valuable in treating resistant infections.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | MRSA | Moderate antibacterial activity |

| Related Oxazolidines | E. coli, S. aureus | Significant antibacterial activity |

Antiproliferative Effects

The antiproliferative effects of oxazolidine derivatives have also been documented. In vitro studies suggest that these compounds can inhibit the growth of cancer cell lines such as HeLa and A549. The mechanism typically involves inducing apoptosis or cell cycle arrest.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HeLa | 226 | Apoptosis induction |

| A549 | 242.52 | Cell cycle arrest |

Case Studies on Methanol Toxicity

Methanol poisoning is a significant public health concern due to its high toxicity and potential for causing severe metabolic acidosis and visual impairment. The compound's relevance arises from its structural similarity to methanol derivatives.

A case study from King Abdul Aziz Specialist Hospital highlighted the challenges in managing methanol poisoning, where patients exhibited symptoms such as confusion, coma, and metabolic acidosis after consuming methanol-containing beverages. The standard treatment involves administering antidotes like fomepizole or ethanol to inhibit alcohol dehydrogenase (ADH), thereby preventing the formation of toxic metabolites.

Case Study Summary

- Location: King Abdul Aziz Specialist Hospital, Taif, Saudi Arabia

- Duration: March - November 2022

- Findings:

- Six cases presented with severe symptoms.

- Three patients were comatose; management included hemodialysis and antidote administration.

- Highlighted the need for improved public health protocols regarding methanol consumption.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(1,1-Dimethylethyl)-2-phenyloxazolidine-5-methanol?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving nucleophilic substitution and cyclization. For example:

React a tert-butyl-substituted precursor with a phenyl-containing amine under reflux conditions in methanol or ethanol.

Use hydrochloric acid as a catalyst to facilitate oxazolidine ring formation, similar to hydrazone synthesis protocols .

Monitor reaction progress via TLC (10% ethyl acetate in hexane) and purify the product via recrystallization in methanol .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., hydroxyl, oxazolidine ring vibrations).

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- Single-Crystal X-ray Diffraction : Resolve 3D molecular structure and confirm stereochemical assignments .

Q. What purification strategies are effective for isolating high-purity samples?

- Methodological Answer :

- Recrystallization : Use methanol or ethanol as solvents to remove impurities.

- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane).

- HPLC : For chiral separation if stereoisomers are present .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, as demonstrated in ICReDD’s workflow .

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., temperature, catalyst loading) and identify optimal conditions with minimal trials .

- Machine Learning : Train models on historical reaction data to predict yields and side products .

Q. How should researchers address contradictory data in kinetic or thermodynamic studies?

- Methodological Answer :

- Statistical Analysis : Use ANOVA or regression models to isolate experimental variables causing discrepancies .

- Replication : Repeat experiments under controlled conditions (e.g., inert atmosphere) to rule out environmental interference.

- Cross-Validation : Compare results with alternative techniques (e.g., calorimetry vs. computational thermodynamics) .

Q. What role does molecular docking play in studying this compound’s bioactivity?

- Methodological Answer :

- Target Identification : Dock the compound into protein active sites (e.g., enzymes) using software like AutoDock or Schrödinger.

- Binding Affinity Analysis : Calculate binding energies to prioritize derivatives for pharmacological testing.

- Dynamic Simulations : Perform MD simulations to assess stability of ligand-receptor complexes over time .

Q. How can stability studies be designed to evaluate degradation pathways?

- Methodological Answer :

- Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via HPLC-MS.

- Kinetic Modeling : Use Arrhenius plots to predict shelf life under standard storage conditions.

- Spectroscopic Tracking : Employ UV-Vis or Raman spectroscopy to detect real-time structural changes .

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.